Power Conversion Efficiency Advantage: Triphenylamine-Based HTM Outperforms Carbazole Analog in Perovskite Solar Cells
In a direct head-to-head comparison of fluorene-core D–π–D-type organic hole-transport materials (HTMs) for perovskite solar cells, the HTM incorporating a 4,4′-methoxy triphenylamine peripheral donor moiety (designated V1) delivered a power conversion efficiency (PCE) of 14.05%, which is 1.32 absolute percentage points higher than the 12.73% PCE achieved by the otherwise identical HTM containing an N-phenyl-3,6-methoxy carbazole peripheral donor moiety (designated V2) [1]. Time-resolved photoluminescence and transient absorption studies confirmed that this efficiency differential originates from more effective quenching of the perovskite luminescence by the triphenylamine-containing HTM, indicative of superior interfacial contact and more efficient hole extraction at the HTM/perovskite interface [1].
| Evidence Dimension | Power conversion efficiency (PCE) in perovskite solar cells |
|---|---|
| Target Compound Data | 14.05% (V1 HTM containing 4,4′-methoxy triphenylamine donor) |
| Comparator Or Baseline | 12.73% (V2 HTM containing N-phenyl-3,6-methoxy carbazole donor) |
| Quantified Difference | +1.32 absolute percentage points (approximately 10.4% relative improvement) |
| Conditions | ITO/SnO₂/MAPbI₃/HTM(V1 or V2)/Au device architecture; dopant-free HTMs; measured under AM 1.5G illumination |
Why This Matters
This 10.4% relative efficiency advantage translates directly to higher power output for perovskite solar modules and validates triphenylamine-based HTMs as the preferred donor motif for achieving performance parity with or exceeding doped spiro-OMeTAD systems.
- [1] Bhat VG, Keremane KS, Subramanya KS, et al. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels, 2025, 9: 2769-2781. View Source
